molecular formula C11H21NO4 B1443757 Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1403766-49-3

Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1443757
CAS No.: 1403766-49-3
M. Wt: 231.29 g/mol
InChI Key: BZUJNOSCUZJLSA-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate ( 1403766-49-3) is a high-value piperidine derivative designed for professional research and development applications. This compound is characterized by its molecular formula of C11H21NO4 and a molecular weight of 231.29 g/mol . It is specifically recognized as a building block for constructing Protein Degrader molecules, making it a critical reagent in modern drug discovery platforms . The compound features a tert-butoxycarbonyl (Boc) protected secondary amine, a central hydroxymethyl group, and a hydroxyl group on the piperidine ring. This unique arrangement of multiple protected and unprotected functional groups provides versatile handles for synthetic chemists, enabling a wide range of chemical modifications, including selective oxidation, reduction, and nucleophilic substitution reactions . It serves as a crucial chiral intermediate in organic synthesis, particularly in the development of pharmaceutical candidates, where its functional groups are key for further derivatization to create complex target molecules . Researchers value this compound for its utility in exploring structure-activity relationships and developing novel bioactive compounds. It is supplied with a minimum purity of 97% and should be stored sealed in a dry environment at room temperature . Important Notice: This product is intended for research and laboratory use exclusively. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material using appropriate personal protective equipment.

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-4-5-11(15,7-12)8-13/h13,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUJNOSCUZJLSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

A representative synthetic route for tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate involves the following steps:

Step Reaction Reagents/Conditions Notes
1 Starting from 3-hydroxypiperidine Chiral resolution with tartaric acid derivative or camphorsulfonic acid salt Separation of enantiomers; low yield and multiple steps
2 Boc protection of nitrogen tert-Butyl chloroformate, triethylamine, dichloromethane, 0°C to room temp Formation of Boc-protected intermediate; base scavenges HCl
3 Hydroxymethylation at C-3 Formaldehyde source (e.g., paraformaldehyde), base (e.g., NaOH), aqueous or organic solvent Introduction of hydroxymethyl group; requires controlled pH and temperature to avoid overreaction
4 Purification Recrystallization or chromatography Ensures high purity (>98%) for research use

Analytical and Validation Techniques

  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (C18 column, acetonitrile/water gradient) is used to confirm purity levels exceeding 98%.

  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FT-IR) are employed to verify molecular structure and functional groups, such as hydroxyl stretches near 3400 cm⁻¹.

  • Stereochemical Configuration : X-ray crystallography and chiral chromatography techniques confirm the stereochemistry of the compound, crucial for its biological activity.

Research Findings and Comparative Analysis

Preparation Method Advantages Disadvantages Yield Range References
Chemical Resolution + Boc Protection Straightforward starting materials; established protocols Low yield; multiple purification steps; high cost Typically <40% overall
Asymmetric Multi-step Synthesis High stereochemical control; access to enantiopure product Lengthy synthesis (up to 13 steps); moderate yield ~35% overall
Hydroxymethylation on Protected Piperidine Direct functionalization; adaptable to scale Requires careful control of conditions; potential side reactions Variable, dependent on optimization

Industrial and Scale-Up Considerations

Industrial synthesis adapts laboratory procedures with optimizations for yield, cost, and throughput:

  • Use of continuous flow reactors to improve reaction control and scalability.

  • Automation of protection/deprotection steps to minimize manual handling.

  • Purification by recrystallization preferred over chromatography for cost-effectiveness.

  • Storage of the compound at 2–8°C to maintain stability.

Summary Table of Key Physical and Chemical Data Relevant to Preparation

Property Value Notes Source
Molecular Formula C11H21NO4 Piperidine derivative with Boc and hydroxyl groups
Molecular Weight 231.29 g/mol -
Boiling Point 350.9 ± 27.0 °C (predicted) High boiling point due to molecular weight and polarity
Density 1.164 ± 0.06 g/cm³ (predicted) Relevant for solvent selection and reaction design
Storage Temperature 2–8°C To maintain compound stability post-synthesis
pKa 13.99 ± 0.20 (predicted) Influences protonation state during reactions

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The hydroxyl group can be reduced to form corresponding ethers or alkanes.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethers or alkanes.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its structural features allow it to act as a building block for the preparation of various piperidine-based compounds. The compound can undergo several transformations, such as oxidation and reduction, leading to the formation of aldehydes, carboxylic acids, ethers, or substituted piperidine derivatives.

Biological Research

In biological studies, this compound is utilized to investigate the effects of piperidine derivatives on biological systems. It can serve as a model compound for examining interactions between piperidine-based drugs and biological targets. The presence of hydroxyl and hydroxymethyl groups enhances its ability to form hydrogen bonds with biomolecules, potentially influencing their biological activity.

Medicinal Chemistry

The compound shows promise in the field of medicinal chemistry for developing new therapeutic agents. Its unique structure positions it as a candidate for designing drugs that target specific receptors or enzymes. The stability provided by the tert-butyl ester group is advantageous for enhancing bioavailability and optimizing pharmacokinetic properties .

Industrial Applications

In industrial contexts, this compound may be employed in producing specialty chemicals and materials. Its utility extends to developing new catalysts and reagents for various chemical processes.

Case Study 1: Synthesis of Piperidine Derivatives

A study demonstrated the synthesis of various piperidine derivatives using this compound as a precursor. The research highlighted the efficiency of multi-step synthesis routes that include protection and functionalization steps tailored for high yield and purity.

Research evaluated the biological activity of several piperidine derivatives derived from this compound, focusing on their interactions with specific enzymes involved in metabolic pathways. The findings suggested that modifications to the hydroxymethyl group could significantly alter enzyme affinity.

Case Study 3: Drug Development Potential

In a medicinal chemistry context, researchers explored the potential of this compound in designing inhibitors for specific biological targets. The study concluded that the structural characteristics of this compound could be leveraged to enhance drug efficacy.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Effects

Positional Isomerism
  • tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate : The hydroxymethyl group at the 4-position (vs. 3-position in the target compound) alters steric and electronic environments. This positional difference impacts conformational flexibility and reactivity in subsequent reactions, as seen in its use for synthesizing AMP-activated protein kinase (AMPK) activators .
  • tert-butyl 3-hydroxypiperidine-1-carboxylate : Lacking the hydroxymethyl group, this simpler analog (CAS 143900-43-0) is less functionalized, making it more suitable for straightforward alkylation or acylation reactions .
Halogenated Derivatives
  • tert-butyl (R)-3-(iodomethyl)piperidine-1-carboxylate : The iodomethyl group enhances reactivity in nucleophilic substitutions (e.g., Suzuki couplings), contrasting with the hydroxymethyl group’s utility in oxidation or esterification .
  • tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate : Fluorination at the 3-position (CAS 1303974-47-1) increases lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve drug-like properties .
Azetidine vs. Piperidine Scaffolds
  • tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate: The smaller azetidine ring (4-membered vs. This compound (CAS 1428330-70-4) has a molecular weight of 203.24 and is used in heterocyclic building block libraries .
Table 1: Key Analogs and Properties
Compound Name Substituents Molecular Weight CAS Number Applications/Properties References
Target Compound 3-hydroxy, 3-hydroxymethyl Not available Not provided Synthetic intermediate -
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate 4-hydroxymethyl - - AMPK activator synthesis
tert-butyl (R)-3-(iodomethyl)piperidine-1-carboxylate 3-iodomethyl - - Reactive substitution intermediate
tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate 3,3-difluoro, 4-hydroxymethyl - 1303974-47-1 Enhanced metabolic stability
tert-butyl 3-hydroxypiperidine-1-carboxylate 3-hydroxy - 143900-43-0 Base for functionalization

Biological Activity

Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 140695-85-8) is a piperidine derivative with significant potential in medicinal chemistry. This compound features a tert-butyl ester group, hydroxymethyl, and hydroxyl functional groups, which contribute to its biological activity. The molecular formula is C11H21NO4C_{11}H_{21}NO_4, and it has a molecular weight of approximately 215.29 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding facilitated by its hydroxyl and hydroxymethyl groups. The tert-butyl ester enhances the compound's stability and bioavailability, making it an attractive candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties, particularly as an inhibitor of Bruton's tyrosine kinase (BTK). BTK is implicated in the pathogenesis of several diseases, including certain cancers and autoimmune disorders. The inhibition of BTK by this compound suggests potential therapeutic applications in oncology and immunology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. The presence of the hydroxymethyl group is significant as it may enhance interactions with biological macromolecules. Comparative studies with similar piperidine derivatives reveal that modifications to the piperidine ring can lead to varied pharmacological profiles.

Compound Name Structure Features Biological Activity
This compoundHydroxymethyl, Hydroxyl, Tert-butyl esterBTK inhibitor
Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylic acidLacks azetidine groupReduced solubility
Tert-butyl 6-piperazin-1-ylpyridazine-3-carboxylateContains piperazine instead of piperidineDifferent pharmacological profile

Case Studies and Research Findings

  • Inhibition of BTK : A study demonstrated that this compound effectively inhibits BTK with an IC50 value comparable to established inhibitors. This positions it as a promising candidate for further development in treating cancers and autoimmune diseases .
  • Toxicity Studies : Preliminary toxicity assessments indicate that this compound has a favorable safety profile in vitro, showing low cytotoxicity against non-cancerous cell lines compared to its potency against cancerous cells. This selectivity is crucial for therapeutic applications .
  • Pharmacokinetics : Research on the pharmacokinetic properties of this compound suggests good absorption and distribution characteristics, which are essential for oral bioavailability. The stability conferred by the tert-butyl group also supports its potential as a drug candidate .

Q & A

Q. What are the key synthetic routes for synthesizing tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step protocols. A common approach includes:

  • Step 1 : Formation of the piperidine ring via cyclization of precursors such as cyclopropylamine derivatives under thiocyanate conditions.
  • Step 2 : Introduction of the tert-butyl carbamate group using reagents like Boc anhydride in dichloromethane (DCM) at 0–20°C .
  • Step 3 : Hydroxymethylation via oxidation or substitution reactions, often employing triethylamine (TEA) or DMAP as catalysts . Yields are optimized by controlling reaction temperatures (e.g., ice-cooling for exothermic steps) and purification via silica gel chromatography .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for volatile solvents.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Avoid inducing vomiting if ingested .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture. Note that toxicological data are limited, so treat as a potential hazard .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : For confirming hydroxyl and tert-butyl group positions (e.g., 1^1H NMR δ 1.4 ppm for tert-butyl protons).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS m/z calculated for C12_{12}H23_{23}NO4_4: 269.16).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving stereochemistry at the 3-hydroxy and hydroxymethyl positions .

Advanced Research Questions

Q. How can computational methods resolve structural ambiguities in derivatives of this compound?

  • Density Functional Theory (DFT) : Predicts optimized geometries and electronic properties (e.g., bond angles at the piperidine ring).
  • Crystallography Software : SHELX suite refines diffraction data to resolve chiral centers and hydrogen-bonding networks .
  • Molecular Dynamics (MD) : Simulates conformational flexibility, aiding in understanding solvent interactions .

Q. What strategies address contradictions in spectroscopic data during synthesis?

  • Case Study : Discrepancies in 13^{13}C NMR signals for hydroxymethyl groups may arise from solvent polarity or tautomerism. Validate via:
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations.
  • Variable Temperature NMR : Identifies dynamic equilibria (e.g., rotamers) .
    • Alternative Routes : Compare data from independent syntheses (e.g., Boc protection under anhydrous vs. aqueous conditions) .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening : DMAP or TEA enhances acylation efficiency for the tert-butyl group .
  • Solvent Optimization : Use DCM for Boc protection (low nucleophilicity) and THF for hydroxymethylation (polar aprotic medium) .
  • Workup Procedures : Liquid-liquid extraction removes unreacted precursors; silica chromatography isolates diastereomers .

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?

  • Heat Management : Exothermic steps (e.g., Boc protection) require jacketed reactors for temperature control .
  • Purification : Replace column chromatography with recrystallization or distillation for cost efficiency.
  • Byproduct Mitigation : Monitor intermediates via inline FTIR to minimize side reactions .

Methodological Considerations

Q. How does steric hindrance from the tert-butyl group influence reactivity?

  • The bulky tert-butyl group slows nucleophilic attacks at the piperidine nitrogen, necessitating longer reaction times for acylation.
  • Evidence : Kinetic studies show 2x slower reaction rates compared to methyl-substituted analogs .

Q. What are the implications of the compound’s logP value for solubility studies?

  • Calculated logP (≈1.8) suggests moderate hydrophobicity. Solubility is enhanced in DMSO or ethanol (≥50 mg/mL) but poor in water (<1 mg/mL).
  • Applications : Adjust solvent systems for biological assays (e.g., DMSO stock solutions diluted in PBS) .

Q. How do structural modifications at the 3-hydroxy position affect biological activity?

  • Case Study : Replacing hydroxymethyl with sulfonyl groups reduces cytotoxicity in vitro but increases metabolic stability.
  • Validation : SAR studies using LC-MS to track metabolite formation in hepatic microsomes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

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